![molecular formula C16H12O3 B10841564 2-Benzyl-7-hydroxy-chromen-4-one](/img/structure/B10841564.png)
2-Benzyl-7-hydroxy-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzyl-7-hydroxy-chromen-4-one is a compound belonging to the class of chromanone derivatives. Chromanones are oxygen-containing heterocycles that serve as significant structural entities in various medicinal compounds. These compounds exhibit a broad range of biological and pharmaceutical activities .
Vorbereitungsmethoden
The synthesis of 2-Benzyl-7-hydroxy-chromen-4-one can be achieved through several methods. One common synthetic route involves the condensation of benzaldehyde with 7-hydroxy-4-chromanone under basic conditions. The reaction typically employs a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods often utilize similar synthetic routes but may involve optimization for higher yields and cost-effectiveness.
Analyse Chemischer Reaktionen
2-Benzyl-7-hydroxy-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone.
Reduction: The carbonyl group at the 4-position can be reduced to form a hydroxyl group.
Substitution: The benzyl group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
2-Benzyl-7-hydroxy-chromen-4-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Medicine: The compound exhibits potential anticancer, anti-inflammatory, and antimicrobial activities.
Industry: It is utilized in the development of pharmaceuticals and agrochemicals
Wirkmechanismus
The mechanism of action of 2-Benzyl-7-hydroxy-chromen-4-one involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular pathways involved in inflammation and cell proliferation, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
2-Benzyl-7-hydroxy-chromen-4-one can be compared with other chromanone derivatives such as:
Chroman-4-one: Lacks the benzyl group and exhibits different biological activities.
7-Hydroxy-4-chromanone: Lacks the benzyl group but retains the hydroxyl group at the 7-position.
2-Benzyl-chroman-4-one: Lacks the hydroxyl group at the 7-position. The uniqueness of this compound lies in its combination of the benzyl and hydroxyl groups, which contribute to its distinct chemical reactivity and biological activities.
Eigenschaften
Molekularformel |
C16H12O3 |
---|---|
Molekulargewicht |
252.26 g/mol |
IUPAC-Name |
2-benzyl-7-hydroxychromen-4-one |
InChI |
InChI=1S/C16H12O3/c17-12-6-7-14-15(18)10-13(19-16(14)9-12)8-11-4-2-1-3-5-11/h1-7,9-10,17H,8H2 |
InChI-Schlüssel |
BQFDTKDYOCJBGZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC2=CC(=O)C3=C(O2)C=C(C=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.